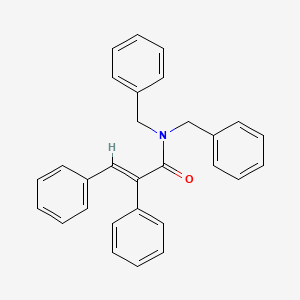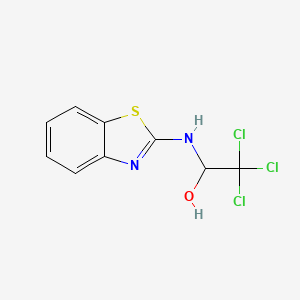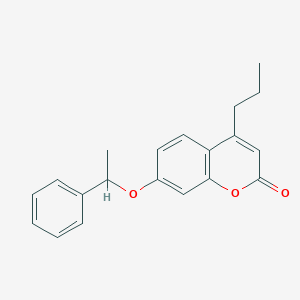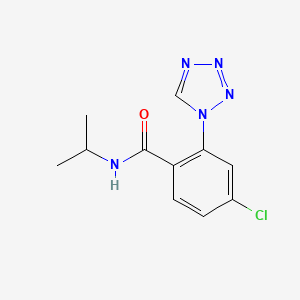![molecular formula C20H23BrO4 B5207396 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde CAS No. 6438-53-5](/img/structure/B5207396.png)
4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde is a chemical compound that has gained significance in scientific research. This compound is also known as BDPB and is used in various fields of research, including medicinal chemistry, drug discovery, and pharmacology.
作用机制
BDPB is a potent inhibitor of protein kinase C (PKC) activity. PKC is an important enzyme that plays a key role in cellular signaling pathways. By inhibiting PKC activity, BDPB can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. BDPB has also been shown to inhibit the activity of other enzymes, such as phosphodiesterases and phospholipases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
BDPB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BDPB can inhibit the growth of cancer cells and induce apoptosis. BDPB has also been shown to have anti-inflammatory and neuroprotective effects. In vivo studies have demonstrated that BDPB can reduce the size of tumors in animal models and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
BDPB has several advantages for lab experiments. It is a potent and selective inhibitor of PKC activity, which makes it a valuable tool for investigating the role of PKC in cellular signaling pathways. BDPB is also relatively easy to synthesize and has a high yield and purity. However, BDPB has some limitations for lab experiments. It is not very soluble in water, which can limit its use in some experimental systems. BDPB also has some cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
未来方向
There are several future directions for research on BDPB. One direction is to investigate the potential therapeutic applications of BDPB in cancer and neurodegenerative diseases. Another direction is to develop new compounds based on the structure of BDPB with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of BDPB and its effects on cellular signaling pathways.
合成方法
The synthesis of BDPB involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-bromo-4,5-dimethylphenol in the presence of a base. The resulting intermediate is then reacted with 1,4-bis(bromomethyl)butane in the presence of a palladium catalyst to obtain the final product. This synthesis method has been optimized to produce BDPB with high yield and purity.
科学研究应用
BDPB has been extensively studied in various fields of scientific research. In medicinal chemistry, BDPB has been used as a starting material for the synthesis of new compounds with potential therapeutic properties. In drug discovery, BDPB has been used as a lead compound for the development of new drugs targeting specific molecular targets. In pharmacology, BDPB has been used to investigate the mechanism of action of various drugs and their effects on cellular signaling pathways.
属性
IUPAC Name |
4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO4/c1-14-10-17(21)19(11-15(14)2)25-9-5-4-8-24-18-7-6-16(13-22)12-20(18)23-3/h6-7,10-13H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDOJHGUNOEKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367717 |
Source


|
| Record name | 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde | |
CAS RN |
6438-53-5 |
Source


|
| Record name | 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)

![17-(6-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5207329.png)
![3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5207337.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5207347.png)

![butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5207353.png)
![N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5207356.png)

![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5207385.png)
![1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5207405.png)
![ethyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5207411.png)